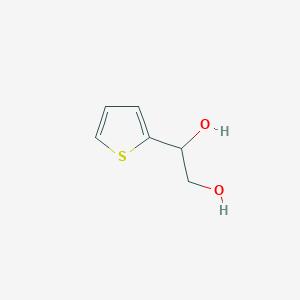1,2-Ethanediol, 1-(2-thienyl)-
CAS No.: 143314-50-5
Cat. No.: VC4082410
Molecular Formula: C6H8O2S
Molecular Weight: 144.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 143314-50-5 |
|---|---|
| Molecular Formula | C6H8O2S |
| Molecular Weight | 144.19 g/mol |
| IUPAC Name | 1-thiophen-2-ylethane-1,2-diol |
| Standard InChI | InChI=1S/C6H8O2S/c7-4-5(8)6-2-1-3-9-6/h1-3,5,7-8H,4H2 |
| Standard InChI Key | STMFOUCNNYYUJA-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C(CO)O |
| Canonical SMILES | C1=CSC(=C1)C(CO)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of 1,2-Ethanediol, 1-(2-thienyl)- consists of a two-carbon glycol chain () bonded to a 2-thienyl moiety. The thiophene ring, a five-membered aromatic system with one sulfur atom, introduces conjugation and electronic diversity, influencing the compound’s solubility, reactivity, and coordination properties . The vicinal diol groups enable hydrogen bonding and chelation, making the compound a potential ligand for metal ions .
Synthetic Methodologies
Claisen Condensation and Reduction
A plausible route involves Claisen condensation between 2-acetylthiophene and an appropriate ester, followed by reduction. For example, Reid and Calvin’s method for synthesizing 2-thenoyltrifluoroacetone (Htta) employs Claisen condensation of 2-acetylthiophene with ethyl trifluoroacetate in the presence of sodium ethoxide . Subsequent reduction of the diketone intermediate using catalytic hydrogenation or borohydride agents could yield the diol. In related systems, hydrogenation of α-keto esters over ruthenium catalysts (e.g., Ru-MACHO) under pressure (10–50 bar) achieves >90% yields .
Biocatalytic Approaches
Enzymatic reduction offers a stereocontrolled alternative. Li et al. demonstrated the use of NADPH-dependent yeast carbonyl reductases to reduce phenylglyoxal to (R)-1-phenyl-1,2-ethanediol with high enantiomeric excess . Adapting this method for 2-thienylglyoxal could yield the target diol. Fungal strains such as Colletotrichum crassipes, known to produce styrene glycol derivatives, might also serve as biocatalysts .
Physicochemical Properties
Stability and Reactivity
The thienyl group’s electron-rich nature enhances the compound’s susceptibility to electrophilic substitution, while the diol moiety facilitates oxidation to diketones or participation in acetal formation. Comparative data from 1-phenyl-1,2-ethanediol (boiling point: 276–278°C) suggest moderate thermal stability, though the thienyl analog’s exact melting/boiling points remain uncharacterized .
Solubility and Hydrogen Bonding
The compound is likely soluble in polar aprotic solvents (e.g., DMSO, methanol) due to its diol groups, with reduced solubility in nonpolar media. Hydrogen bonding between vicinal hydroxyls may lead to intramolecular cyclization, forming a six-membered hemiketal structure under acidic conditions .
Applications in Coordination Chemistry and Materials Science
Ligand Design for Luminescent Complexes
β-Diketones with thienyl substituents, such as Htta, are prized for forming luminescent lanthanide complexes . The diol derivative could act as a precursor for such ligands via oxidation to diketones. Perfluorinated analogs exhibit enhanced luminescence due to suppressed non-radiative relaxation, suggesting that fluorinated versions of 1-(2-thienyl)-1,2-ethanediol might improve quantum yields .
Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases effectively separates ethanediol derivatives. For 1-phenylethane-1,2-diol, retention times of 13.2 min (isocratic elution, 91:9 ) and 16.9–20.9 min (chiral columns) have been reported . Similar conditions could resolve the thienyl analog, with UV detection at .
Spectroscopic Techniques
-
NMR: NMR would reveal thienyl protons (δ 6.8–7.4 ppm), hydroxyls (δ 2.5–4.0 ppm), and glycol protons (δ 3.5–4.5 ppm).
-
IR: Stretching vibrations for OH (3200–3500 cm), CS (700–600 cm), and CO (1050–1250 cm) are expected .
Challenges and Future Directions
Current limitations include sparse physicochemical data and unverified synthetic routes. Future work should prioritize:
-
Stereoselective Synthesis: Developing asymmetric hydrogenation or enzymatic methods for enantiopure production .
-
Coordination Studies: Screening metal-binding behavior with lanthanides or transition metals.
-
Thermodynamic Profiling: Measuring melting/boiling points, solubility, and stability under varying conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume